2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-14-9-18(24)19(27-13-15-4-6-16(21)7-5-15)11-23(14)12-20(25)22-10-17-3-2-8-26-17/h2-9,11H,10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBWLWONZPOIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyridinone core and various functional groups, suggests possible interactions with biological targets, leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.4 g/mol. The presence of the fluorobenzyl group is significant as it enhances biological activity through electron-withdrawing effects, potentially increasing metabolic stability and binding affinity to target receptors.
The mechanism of action for this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances hydrophobic interactions, while the pyridinone core can engage in hydrogen bonding and other non-covalent interactions. These interactions may modulate the activity of biological targets, leading to desired pharmacological effects.
Biological Activity
Preliminary studies indicate that compounds similar to This compound exhibit various biological activities:
- Antifungal Activity : Research has shown that related compounds demonstrate significant antifungal properties against pathogens such as Fusarium oxysporum. For instance, certain derivatives exhibited inhibition zones ranging from 28 to 32 mm, outperforming standard antifungal agents like nystatin .
- Analgesic and Anti-inflammatory Potential : Similar structural compounds have been linked to interactions with the vanilloid receptor TRPV1, suggesting that this compound may also possess analgesic or anti-inflammatory properties.
Data Table: Biological Activity Overview
Case Studies
- Antifungal Efficacy : A study evaluated several benzofuranyl acetic acid amides for their antifungal activity against Fusarium oxysporum. Among the tested compounds, one exhibited an IC50 value of 0.42 mM, demonstrating promising antifungal properties .
- Mechanistic Insights : Research into similar compounds revealed that modifications in the alkyl chain or functionalization of the benzofuran ring could enhance antifungal activity. This suggests a pathway for optimizing the structure of This compound for improved efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several derivatives, differing primarily in substituents on the pyridinone ring and the acetamide nitrogen. Below is a comparative analysis based on structural features, physicochemical properties, and available data:
Structural Modifications and Substituent Effects
Pyridinone Core Modifications
- Target Compound : Features a 2-methyl-4-oxopyridin-1(4H)-yl core with a 4-fluorobenzyloxy group at position 3.
- Analog 1 () : Replaces the furan-2-ylmethyl group with a 3-chlorophenyl moiety, increasing molecular weight to 400.8 g/mol (C₂₁H₁₈ClFN₂O₃) .
- Analog 2 () : Substitutes the 4-fluorobenzyloxy group with a 2-fluorobenzyloxy group and introduces a hydroxymethyl at position 2 (C₂₁H₁₈F₂N₂O₄, MW 400.4 g/mol). This modification enhances polarity due to the hydroxyl group .
- Analog 3 () : Replaces the furan-2-ylmethyl with a 4-(trifluoromethyl)phenyl group, significantly increasing lipophilicity (C₂₂H₁₈F₄N₂O₃, MW 434.4 g/mol) .
Acetamide Nitrogen Substituents
- Aryl Groups (–15) : Substitutions like 3-chlorophenyl, 4-trifluoromethylphenyl, or 3-fluorophenyl enhance hydrophobic interactions but may reduce solubility .
Physicochemical Properties
*Estimated based on analogs.
Q & A
Q. What are the recommended synthetic routes for 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of fluorinated pyridinone derivatives typically involves nucleophilic substitution or coupling reactions. For example, fluorobenzyl ether formation can be achieved under mild, metal-free conditions using β-CF3-aryl ketones as precursors, as demonstrated for structurally similar compounds (e.g., 4-fluoro-2-(phenoxymethyl)pyrimidines) . Key parameters include:
- Reaction time : 12–24 hours under reflux in polar aprotic solvents (e.g., DMF or DMSO).
- Temperature : 80–100°C for optimal fluorobenzyloxy group incorporation.
- Catalysts : Base catalysts (e.g., K₂CO₃) to deprotonate hydroxyl groups.
Yield optimization can employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, stoichiometry). For example, fractional factorial designs have reduced trial numbers by 50% while identifying critical factors in pyrimidine synthesis .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic signals should researchers expect?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For this compound:
- ¹H NMR : Aromatic protons from the 4-fluorobenzyl group (δ 7.2–7.4 ppm, doublets), furan methylene (δ 4.3–4.5 ppm), and pyridinone carbonyl (δ 8.1–8.3 ppm) .
- ¹⁹F NMR : A singlet near δ -115 ppm for the 4-fluorobenzyl moiety .
- HRMS : Exact mass matching within 2 ppm error (e.g., [M+H]⁺ calculated for C₂₀H₂₀FN₂O₄: 377.1402) .
Discrepancies in signal splitting (e.g., unexpected doublets in ¹³C NMR) may indicate rotational isomerism or impurities, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields or byproduct formation during the synthesis of this compound?
- Methodological Answer : Contradictions in yield or byproducts often arise from subtle variations in reaction conditions (e.g., trace moisture, oxygen sensitivity). Strategies include:
- In-situ monitoring : Use HPLC or LC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of the acetamide group) .
- Computational reaction path searches : Quantum chemical calculations (e.g., DFT) can predict competing pathways, such as undesired nucleophilic attacks on the pyridinone ring .
- Byproduct isolation : Purify minor components via preparative TLC and characterize them via X-ray crystallography to confirm structures .
Q. What computational strategies are available to predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Advanced computational tools include:
- Reactivity prediction : Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .
- Solvent effects : Molecular dynamics simulations to assess solvation stability (e.g., DMSO vs. THF) and predict aggregation tendencies .
- Degradation modeling : Transition-state analysis for hydrolysis or oxidation pathways (e.g., pyridinone ring opening under acidic conditions) .
Q. What methodologies are recommended for analyzing the degradation pathways of this compound in solution or solid-state forms?
- Methodological Answer : Stability studies should combine:
- Forced degradation : Expose the compound to stress conditions (e.g., 0.1 M HCl/NaOH, 40°C/75% RH) and monitor via HPLC .
- Solid-state characterization : Use PXRD and DSC to detect polymorphic transitions or hydrate formation .
- Mass spectrometry : HRMS/MS to identify degradation products (e.g., cleavage of the furan-methylacetamide bond) .
Q. How can statistical experimental design be applied to optimize multi-step synthesis protocols for derivatives of this compound?
- Methodological Answer : Response Surface Methodology (RSM) is effective for multi-step optimizations. For example:
- Step 1 : Use a Plackett-Burman design to screen variables (e.g., solvent, catalyst loading, temperature) in the fluorobenzyloxy coupling step .
- Step 2 : Apply a Central Composite Design (CCD) to refine critical factors (e.g., reaction time and equivalents of base) .
- Output : A predictive model with >90% confidence in yield improvement (e.g., from 45% to 72% for analogous pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
